molecular formula C14H10FN B1338255 2-(2-fluorophenyl)-1H-Indole CAS No. 52765-22-7

2-(2-fluorophenyl)-1H-Indole

Cat. No.: B1338255
CAS No.: 52765-22-7
M. Wt: 211.23 g/mol
InChI Key: XARARSNJUMNZBE-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-1H-Indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a fluorine atom attached to the phenyl ring, which is in turn connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1H-Indole typically involves the reaction of 2-fluorobenzaldehyde with an appropriate indole precursor. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with 2-fluorobenzaldehyde under acidic conditions to form the desired indole compound. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-1H-Indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form 2-(2-fluorophenyl)-1H-indoline.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 2-(2-fluorophenyl)-1H-indoline.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-fluorophenyl)-1H-Indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1H-Indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, potentially leading to improved biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1H-Indole
  • 2-(2-bromophenyl)-1H-Indole
  • 2-(2-methylphenyl)-1H-Indole

Uniqueness

2-(2-fluorophenyl)-1H-Indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARARSNJUMNZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538852
Record name 2-(2-Fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52765-22-7
Record name 2-(2-Fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the fluorine atom in 2-(2-fluorophenyl)-1H-indole in the synthesis of 1H-indolo[3,2-d][1,2]benzoxazepines?

A1: The fluorine atom plays a crucial role in the final cyclization step to form the 1H-indolo[3,2-d][1,2]benzoxazepine ring system. The oxanion generated from the ketoxime intermediate undergoes intramolecular cyclization by displacing the fluorine atom from the 2-fluorophenyl substituent []. This highlights the importance of the fluorine atom's position and reactivity in the synthesis.

Q2: What is the initial step in the synthesis of 1H-indolo[3,2-d][1,2]benzoxazepines described in the paper?

A2: The synthesis begins with a Fischer indolization reaction using 2-fluoroacetophenone phenylhydrazone as the starting material. This reaction yields the key intermediate, this compound [], which is further modified in the subsequent steps.

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